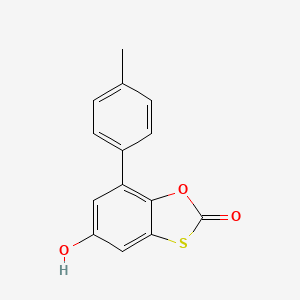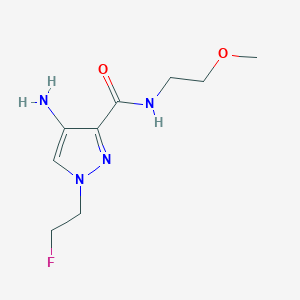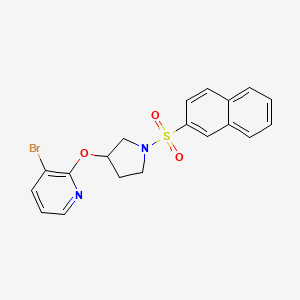![molecular formula C11H20ClNO3 B2418534 Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride CAS No. 2287268-49-7](/img/structure/B2418534.png)
Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2287268-49-7 . It has a molecular weight of 249.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19NO3.ClH/c1-14-10(13)9-2-3-11(8-12-9)4-6-15-7-5-11;/h9,12H,2-8H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 249.74 . More detailed physical and chemical properties might be available in a full Material Safety Data Sheet (MSDS) or similar document.Aplicaciones Científicas De Investigación
Antibacterial Applications
- Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin for antibacterial applications. They synthesized derivatives of 1-oxa-9-azaspiro[5.5]undecane and found activity against specific bacterial strains (Lukin et al., 2022).
Synthetic Chemistry Approaches
- The synthesis of spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane, was reviewed by Sinibaldi and Canet (2008), highlighting the importance of these compounds in synthetic chemistry (Sinibaldi & Canet, 2008).
- Pandey et al. (2011) demonstrated the enantioselective total syntheses of naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids, utilizing derivatives similar to Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate (Pandey et al., 2011).
Novel Chemical Synthesis
- Molchanov and Tran (2013) reported on the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones to Methyl 2-Benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
- A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives was developed by Reddy et al. (2014), highlighting innovative approaches in organic chemistry (Reddy et al., 2014).
X-ray Diffraction Analysis
- Kirillov et al. (2010) conducted a single crystal X-ray diffraction analysis of the structure of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, which is similar to the compound , providing insights into its structural properties (Kirillov et al., 2010).
Biomedical Research
- The discovery of a potent, selective, and orally bioavailable CCR5 antagonist based on the 3,9-diazaspiro[5.5]undecane framework, similar to Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate, was reported by Yang et al. (2009) (Yang et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propiedades
IUPAC Name |
methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-2-3-11(8-12-9)4-6-15-7-5-11;/h9,12H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZRHYFSGQNRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCOCC2)CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)



![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)


![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)


![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)
![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)

![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)
